molecular formula C8H9F3N2O B14906090 6-(Methoxymethyl)-5-(trifluoromethyl)pyridin-3-amine

6-(Methoxymethyl)-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B14906090
M. Wt: 206.16 g/mol
InChI Key: XIGHLKJCKYDGTG-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-5-(trifluoromethyl)pyridin-3-amine is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of a methoxymethyl group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring. The amine group is located at the 3rd position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-5-(trifluoromethyl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the introduction of the methoxymethyl group and the trifluoromethyl group onto the pyridine ring through nucleophilic substitution reactions. The amine group can be introduced via amination reactions using appropriate amine sources under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-5-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxymethyl and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(Methoxymethyl)-5-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Azidomethyl)pyridin-3-amine
  • 4-methoxy-6-(trifluoromethyl)pyridin-3-amine

Uniqueness

6-(Methoxymethyl)-5-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties. The presence of both methoxymethyl and trifluoromethyl groups enhances its reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

6-(methoxymethyl)-5-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C8H9F3N2O/c1-14-4-7-6(8(9,10)11)2-5(12)3-13-7/h2-3H,4,12H2,1H3

InChI Key

XIGHLKJCKYDGTG-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=N1)N)C(F)(F)F

Origin of Product

United States

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